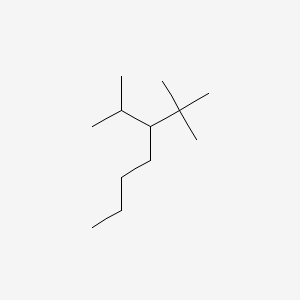
2,2-Dimethyl-3-(propan-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(propan-2-yl)heptane is a branched hydrocarbon belonging to the class of alkanes. It is a derivative of heptane, characterized by the presence of two methyl groups and one propan-2-yl group attached to the main heptane chain. This compound is known for its unique structural properties, which influence its physical and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve the use of catalysts such as zeolites to facilitate the formation of branched hydrocarbons. The process conditions include high temperatures (400°C to 600°C) and pressures (10 to 50 atm).
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to remove any unsaturation if present.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Haloalkanes such as this compound chloride or bromide.
Scientific Research Applications
2,2-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential effects on biological membranes and its role as a hydrophobic molecule in lipid bilayers.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(propan-2-yl)heptane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound does not have specific molecular targets but can influence the physical properties of membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentane: Another branched alkane with similar structural features but a shorter carbon chain.
2,3-Dimethylheptane: A structural isomer with methyl groups on different carbon atoms.
2,2,4-Trimethylpentane:
Uniqueness
2,2-Dimethyl-3-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers and other branched alkanes. This uniqueness makes it valuable for studying the effects of molecular structure on physical and chemical properties.
Properties
CAS No. |
62185-37-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2-dimethyl-3-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-8-9-11(10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
XPOSVKCTMHOWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















